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Methyl propionate-PEG12 -

Methyl propionate-PEG12

Catalog Number: EVT-8204234
CAS Number:
Molecular Formula: C28H56O15
Molecular Weight: 632.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification
  • Type: Linker
  • Category: Polyethylene glycol derivative
  • Application: PROTAC synthesis
Synthesis Analysis

The synthesis of methyl propionate-PEG12 typically involves several steps that integrate methyl propionate with a polyethylene glycol chain. The methods for synthesizing PEG-based linkers often prioritize high purity and efficiency.

Methods

  1. Esterification Reaction: Methyl propionate is reacted with a hydroxyl group of PEG to form an ester linkage. This reaction can be catalyzed by acid catalysts under controlled temperatures.
  2. Purification: The resulting product is purified through methods such as liquid-liquid extraction or precipitation to remove unreacted starting materials and by-products.

Technical Details

The synthesis process may involve iterative steps where the PEG chain length is extended through additional reactions, ensuring that the final product retains the desired molecular weight and functionality .

Molecular Structure Analysis

Structure

Methyl propionate-PEG12 consists of a methyl propionate moiety attached to a polyethylene glycol chain containing 12 ethylene glycol units. The molecular structure can be represented as follows:

Methyl Propionate OCH2CH2 12OH\text{Methyl Propionate}-\text{ OCH}_2\text{CH}_2\text{ }_{12}-\text{OH}

Data

  • Molecular Formula: C₁₅H₃₀O₃
  • Molecular Weight: Approximately 270.4 g/mol
  • Structural Features: The compound features a hydrophilic PEG chain that enhances solubility in aqueous environments, making it suitable for biological applications.
Chemical Reactions Analysis

Methyl propionate-PEG12 can undergo various chemical reactions that are pivotal in its application as a linker in PROTACs.

Reactions

  1. Esterification: The primary reaction involves forming an ester bond between methyl propionate and PEG.
  2. Hydrolysis: Under certain conditions, the ester bond can be hydrolyzed, releasing the constituent parts.
  3. Conjugation Reactions: Methyl propionate-PEG12 can participate in conjugation reactions with biomolecules such as proteins or antibodies, facilitating the formation of stable linkages essential for PROTAC functionality.

Technical Details

The reactivity of methyl propionate-PEG12 is influenced by factors such as pH, temperature, and the presence of catalysts which can enhance or inhibit specific reactions during synthesis and application processes .

Mechanism of Action

The mechanism of action for methyl propionate-PEG12 primarily revolves around its role as a linker in PROTAC technology.

Process

  1. Target Protein Binding: The linker connects to a ligand that binds to a target protein.
  2. Recruitment of E3 Ligase: Another part of the PROTAC molecule binds to an E3 ligase, facilitating ubiquitination of the target protein.
  3. Degradation Pathway Activation: Once ubiquitinated, the target protein is directed towards the proteasome for degradation.

Data

This mechanism allows for selective degradation of proteins that contribute to disease states, thereby providing therapeutic benefits without affecting other cellular functions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a clear liquid.
  • Density: Approximately 0.914 - 0.918 g/cm³ at 20 °C.

Chemical Properties

  • Solubility: Highly soluble in water due to the hydrophilic nature of the polyethylene glycol component.
  • Stability: Stable under normal laboratory conditions but may hydrolyze under extreme pH conditions.

Relevant Data or Analyses

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of methyl propionate-PEG12 .

Applications

Methyl propionate-PEG12 has significant applications primarily in the field of biochemistry and medicinal chemistry:

  • Synthesis of PROTACs: It serves as a critical linker in developing PROTACs aimed at targeted protein degradation.
  • Bioconjugation Chemistry: Utilized in various bioconjugation strategies to enhance drug delivery systems or create multifunctional biomolecules .

This compound exemplifies how chemical linkers can be strategically employed to facilitate innovative therapeutic approaches in modern medicine.

Synthetic Methodologies for Methyl Propionate-PEG12 Conjugates

Design Principles for PEG-Based Linker Architectures in PROTAC Development

The architectural design of polyethylene glycol (PEG)-based linkers represents a critical determinant in the efficacy of Proteolysis Targeting Chimeras (PROTACs). Methyl propionate-PEG12 exemplifies this strategic approach, incorporating a 12-unit polyethylene glycol chain terminated with a methyl propionate moiety. This molecular configuration (molecular formula: C₂₈H₅₆O₁₅; molecular weight: 632.74 g/mol) serves dual purposes: it provides essential hydrophilicity to counteract the hydrophobic nature of warhead ligands while simultaneously conferring optimal spatial flexibility for ternary complex formation between the target protein, E3 ubiquitin ligase, and the PROTAC molecule [1] [5]. The density parameter (1.1±0.1 g/cm³) further reflects the extended chain conformation essential for molecular recognition events [5].

Recent investigations into PEG positioning reveal profound implications for bioconjugate performance. Studies comparing linear versus pendant PEG configurations demonstrate that conjugates incorporating two pendant 12-unit polyethylene glycol chains exhibit superior physical stability and pharmacokinetic profiles compared to those utilizing conventional linear 24-unit polyethylene glycol oligomers. This architectural distinction significantly reduces aggregation propensity while extending circulatory half-life – attributes directly attributable to enhanced hydration spheres and steric shielding effects [3]. The methyl propionate terminus provides a strategic conjugation handle, enabling efficient amide bond formation with amine-containing warheads while maintaining the hydrolytic stability essential for intracellular trafficking [1] [6].

Stepwise Synthesis of Methyl Propionate-PEG12: Esterification and PEGylation Strategies

The synthesis of methyl propionate-PEG12 follows a convergent pathway involving esterification followed by sequential polyethylene glycol chain elongation. The initial stage employs specialized esterification methodologies to produce the methyl propionate terminus. Advanced catalytic systems have superseded traditional sulfuric acid catalysis, with ionic liquids (e.g., pyridinium hydrogen sulfate, imidazolium p-toluenesulfonate) demonstrating superior performance. These catalysts achieve yields exceeding 93% while eliminating equipment corrosion concerns associated with mineral acids [4]. Alternative ruthenium-based catalyst systems (e.g., RuCl₃/CeO₂) operating under milder conditions (80-100°C) have been documented for continuous flow applications, though their implementation in multi-step PEG syntheses remains limited [9].

Following methyl propionate formation, controlled PEGylation proceeds through iterative ethylene oxide addition or coupling of discrete PEG subunits. The canonical synthesis involves nucleophilic substitution where the terminal hydroxyl of a shorter PEG chain attacks the tosylate-activated terminus of ethylene oxide oligomers. Precise stoichiometric control is maintained throughout the 12-unit extension to ensure molecular weight fidelity (632.74 g/mol, exact mass: 632.361938) and minimize polydispersity [1] [5]. The final product exhibits characteristic physicochemical parameters including boiling point (646.1±50.0°C at 760 mmHg) and flash point (190.2±23.6°C), consistent with high-purity material suitable for bioconjugation [5].

Table 1: Comparative Synthesis Methods for Methyl Propionate Intermediate

Catalytic SystemTemperature RangeReaction TimeYield (%)Key Advantage
Pyridinium hydrogen sulfate110-120°C3-4 hours≥93%Minimal equipment corrosion
Imidazolium p-toluenesulfonate105-115°C4-5 hours90-92%Recyclable catalyst
RuCl₃/CeO₂ (2.5 wt%)80-100°C1-2 hours88-90%Continuous processing compatible
Conventional H₂SO₄120-130°C2-3 hours85-88%High corrosion potential

Optimization of Coupling Reactions for Biocompatible Conjugation

The conjugation efficiency of methyl propionate-PEG12 to warhead molecules demands meticulous reaction optimization to preserve bioactivity while achieving quantitative coupling yields. The methyl propionate carboxyl group requires activation prior to amide bond formation, typically facilitated through N-hydroxysuccinimide (NHS) ester intermediates. Methyl-PEG12-NHS (molecular weight: 729.8 g/mol; formula: C₃₂H₅₉NO₁₇) serves as this critical activated species, exhibiting enhanced acylation kinetics toward nucleophilic amine groups on target molecules [8]. Reaction parameter optimization has identified critical control variables:

  • Stoichiometric Ratios: A 1.2-1.5 molar excess of activated linker relative to the amine-containing component minimizes di-conjugation while ensuring >95% mono-conjugation efficiency [6]
  • Temperature Control: Maintaining reaction temperatures at 4-10°C prevents NHS hydrolysis while preserving protein structural integrity during bioconjugation [8]
  • Buffering Conditions: Near-neutral pH (7.0-7.5) balances NHS reactivity with protein stability; phosphate or 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES) buffers at 50-100 mM concentration are optimal [6]
  • Reaction Monitoring: Ultra-performance liquid chromatography tracking of NHS disappearance (λ=260 nm) enables precise reaction termination at 85-90% conversion to prevent product degradation [6]

The strategic implementation of cleavable linkers represents a significant advancement in analytical characterization. Incorporation of enzymatically cleavable sequences (e.g., cbzQGRGG or cbzQGEGG) between methyl propionate-PEG12 and the warhead enables trypsin or GluC-mediated release during peptide mapping. This approach leaves identifiable reporter amino acid tags (cbzQGR/cbzQGE) at conjugation sites, facilitating precise attachment site determination without mass spectrometric interference from the polyethylene glycol chain [6].

Table 2: Optimization Parameters for Biocompatible Conjugation

ParameterOptimal RangeImpact on Conjugation EfficiencyAnalytical Control Method
pH Control7.0 - 7.5Maximizes amine nucleophilicity while minimizing hydrolysispH-stat titration
Temperature4 - 10°CPrevents protein denaturation and NHS hydrolysisThermocouple monitoring
Reactant Ratio (NHS:Amine)1.2:1 - 1.5:1Balances conjugation efficiency with di-conjugation preventionHPLC quantification
Reaction Time30 - 90 minutesTime sufficient for near-complete conversion without degradationUPLC monitoring at 260 nm
Buffer SystemPhosphate/HEPES 50-100mMMaintains ionic strength without nucleophilic interferenceConductivity measurement

Click Chemistry Approaches for Functional Group Integration

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) methodologies have revolutionized the functionalization of methyl propionate-PEG12 conjugates, particularly for complex PROTAC architectures requiring orthogonal conjugation strategies. These approaches enable modular assembly under physiological conditions while maintaining bioorthogonality.

Copper-Catalyzed Click Chemistry: Terminal alkyne-functionalized methyl propionate-PEG12 derivatives undergo efficient cycloaddition with azide-containing warheads when catalyzed by Cu(I) species (typically generated in situ via copper(II) sulfate/sodium ascorbate reduction). This method achieves near-quantitative coupling yields (typically >98%) within 30-60 minutes at ambient temperature, facilitated by the electron-withdrawing methyl propionate moiety enhancing alkyne reactivity. Catalytic optimization studies indicate ligand-accelerated catalysis using tris(benzyltriazolylmethyl)amine ligands significantly reduces required copper loadings (to 50-100 μM) while preventing protein oxidation damage [7].

Copper-Free Click Chemistry: For oxidation-sensitive applications, dibenzocyclooctyne (DBCO)-functionalized polyethylene glycol derivatives react selectively with azides via strain-promoted mechanisms without metal catalysts. DBCO-PEG12-methyl propionate conjugates exhibit second-order rate constants of approximately 0.3 M⁻¹s⁻¹ in aqueous media, enabling complete conjugation within 2-4 hours at physiological pH. This approach proves indispensable when conjugating copper-sensitive motifs such as thiol-rich protein domains or metal-dependent enzyme warheads [7].

Recent innovations exploit in situ click chemistry strategies where the target protein itself templates conjugate formation. This technique employs complementary warhead and E3 ligase ligand pairs functionalized with azide and alkyne groups respectively, conjugated via methyl propionate-PEG12 linkers. The protein binding pocket brings reactive groups into proximity, accelerating triazole formation while ensuring optimal ternary complex geometry. This methodology has yielded PROTACs with 10-100-fold potency enhancements compared to conventional pre-formed conjugates [7] [10].

Properties

Product Name

Methyl propionate-PEG12

IUPAC Name

methyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C28H56O15

Molecular Weight

632.7 g/mol

InChI

InChI=1S/C28H56O15/c1-31-28(30)2-4-32-6-8-34-10-12-36-14-16-38-18-20-40-22-24-42-26-27-43-25-23-41-21-19-39-17-15-37-13-11-35-9-7-33-5-3-29/h29H,2-27H2,1H3

InChI Key

OPWRRDAXKLEUKI-UHFFFAOYSA-N

SMILES

COC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Canonical SMILES

COC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

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